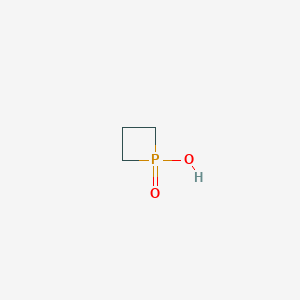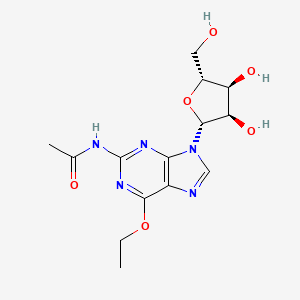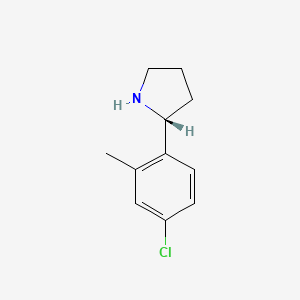
(R)-2-(4-Chloro-2-methylphenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(4-Chloro-2-methylphenyl)pyrrolidine is a chiral compound with a pyrrolidine ring substituted by a 4-chloro-2-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Chloro-2-methylphenyl)pyrrolidine typically involves the reaction of 4-chloro-2-methylbenzaldehyde with a suitable pyrrolidine derivative under specific conditions. The reaction is often catalyzed by a chiral catalyst to ensure the formation of the desired enantiomer. The reaction conditions may include the use of solvents such as dichloromethane and the addition of reagents like N,N-Dimethylformamide and phosphorous oxychloride .
Industrial Production Methods
Industrial production methods for ®-2-(4-Chloro-2-methylphenyl)pyrrolidine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
®-2-(4-Chloro-2-methylphenyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions may vary depending on the desired product, with temperatures ranging from room temperature to elevated temperatures and the use of solvents like methanol or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions include:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding alcohols or amines.
Substitution: Compounds with different functional groups replacing the chloro group.
科学研究应用
®-2-(4-Chloro-2-methylphenyl)pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-2-(4-Chloro-2-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Some compounds similar to ®-2-(4-Chloro-2-methylphenyl)pyrrolidine include:
- 2-Methylbenzene-1,3-diol
- Dimethyl ethylmalonate
- 4-Hydroxy-3-methylbenzonitrile
Uniqueness
®-2-(4-Chloro-2-methylphenyl)pyrrolidine is unique due to its specific chiral configuration and the presence of the 4-chloro-2-methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C11H14ClN |
|---|---|
分子量 |
195.69 g/mol |
IUPAC 名称 |
(2R)-2-(4-chloro-2-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14ClN/c1-8-7-9(12)4-5-10(8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3/t11-/m1/s1 |
InChI 键 |
VHDHTKFFDOUAEZ-LLVKDONJSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)Cl)[C@H]2CCCN2 |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)C2CCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


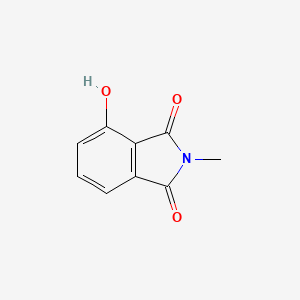

![(5-Methoxybenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12953068.png)


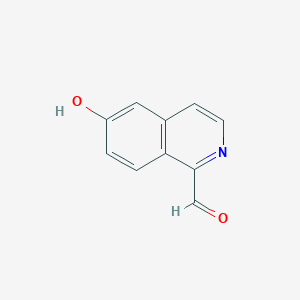

![Trans-[2-(3-fluorophenyl)cyclopropyl]methanamine](/img/structure/B12953105.png)
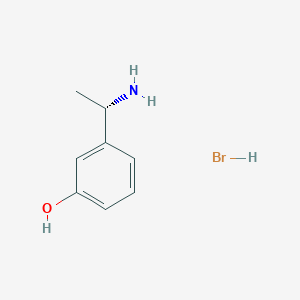

![[2,3'-Bipyridine]-5,6'-diamine](/img/structure/B12953138.png)
